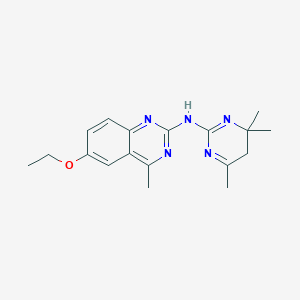
6-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)-2-quinazolinamine is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)-2-quinazolinamine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N5O with a molecular weight of approximately 341.41 g/mol. The compound features a quinazolinamine core substituted with an ethoxy group and a pyrimidine moiety, which may contribute to its biological activity.
Research indicates that compounds in the quinazolinamine class exhibit various mechanisms of action, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. Specifically, they may interact with key oncogenic proteins and pathways associated with cancer cell survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinazolinamine derivatives. For instance:
- Inhibition of Oncogene Expression : Compounds similar to this compound have been shown to inhibit the expression of oncogenes such as AVIL (advillin), which correlates with improved patient survival in cancers like glioblastoma and lung adenocarcinoma .
- Cell Proliferation Studies : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines by inducing apoptosis. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines were reported to be in the low micromolar range .
Other Biological Activities
Beyond its anticancer effects, this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to confirm these findings.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage .
Case Studies
A few notable case studies involving related compounds provide insight into the biological activity of this compound:
特性
分子式 |
C18H23N5O |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
6-ethoxy-4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C18H23N5O/c1-6-24-13-7-8-15-14(9-13)12(3)20-16(21-15)22-17-19-11(2)10-18(4,5)23-17/h7-9H,6,10H2,1-5H3,(H,20,21,22,23) |
InChIキー |
YBWXFWNLYXDWFJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(CC(=N3)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















